molecular formula C21H21ClN2O3S B2903547 4-(2-cyclopropyl-1,3-thiazol-4-yl)-N-(2-thienylmethyl)benzamide CAS No. 1251614-81-9

4-(2-cyclopropyl-1,3-thiazol-4-yl)-N-(2-thienylmethyl)benzamide

Cat. No. B2903547
CAS RN: 1251614-81-9
M. Wt: 416.92
InChI Key: KIKHSQACRWJPGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-cyclopropyl-1,3-thiazol-4-yl)-N-(2-thienylmethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. It belongs to the class of drugs called Bruton’s tyrosine kinase (BTK) inhibitors, which are designed to block the activity of BTK, a key enzyme involved in the development and progression of cancer.

Mechanism of Action

4-(2-cyclopropyl-1,3-thiazol-4-yl)-N-(2-thienylmethyl)benzamide works by selectively inhibiting the activity of BTK, a key enzyme involved in the signaling pathways that regulate the growth and survival of cancer cells. By blocking BTK activity, this compound can prevent the activation of downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and physiological effects:
In addition to its anti-cancer properties, this compound has also been shown to have anti-inflammatory effects. This is because BTK is also involved in the signaling pathways that regulate the immune response. By inhibiting BTK activity, this compound can reduce inflammation and improve immune function.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(2-cyclopropyl-1,3-thiazol-4-yl)-N-(2-thienylmethyl)benzamide is its high selectivity for BTK, which reduces the risk of off-target effects and toxicity. However, one limitation is that it may not be effective in all types of cancer, and further research is needed to identify which cancers are most likely to respond to this compound treatment.

Future Directions

There are several potential future directions for research on 4-(2-cyclopropyl-1,3-thiazol-4-yl)-N-(2-thienylmethyl)benzamide. One area of interest is the development of combination therapies that include this compound and other targeted agents, such as immune checkpoint inhibitors or other BTK inhibitors. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to this compound treatment. Finally, further research is needed to understand the long-term safety and efficacy of this compound in clinical trials.

Synthesis Methods

The synthesis of 4-(2-cyclopropyl-1,3-thiazol-4-yl)-N-(2-thienylmethyl)benzamide involves several steps, including the reaction of 2-cyclopropyl-1,3-thiazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-thienylmethylamine to give the amide intermediate, which is subsequently treated with 4-bromo-2-fluorobenzonitrile to yield this compound.

Scientific Research Applications

4-(2-cyclopropyl-1,3-thiazol-4-yl)-N-(2-thienylmethyl)benzamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. These studies have shown that this compound is highly effective in inhibiting the growth and proliferation of cancer cells, and can induce apoptosis (programmed cell death) in these cells.

properties

IUPAC Name

[6-chloro-4-(4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O3S/c1-15-5-8-17(9-6-15)24-14-20(21(25)23-11-3-2-4-12-23)28(26,27)19-10-7-16(22)13-18(19)24/h5-10,13-14H,2-4,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIKHSQACRWJPGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Cl)C(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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